Indium tripropan-2-olate
Description
Significance in Contemporary Inorganic and Organometallic Chemistry
Indium(III) isopropoxide holds a notable position in modern inorganic and organometallic chemistry due to its versatile applications. It is frequently used as a precursor for creating indium oxide-containing films, which are crucial in the development of nanomaterials, thin-film displays, imaging catalysis, and sensors. fishersci.atchemdad.com Its nature as a metal alkoxide makes it reactive with moisture, leading to hydrolysis and the formation of indium hydroxide (B78521). cymitquimica.com
This organometallic compound also serves as a catalyst in various chemical reactions. americanelements.combioscience.co.uk For instance, it is employed as a hydrogen transfer catalyst in the Oppenauer oxidation process, which converts benzylic alcohols into aldehydes or ketones. bioscience.co.ukbiocat.com The ability of indium(III) complexes to act as Lewis acids allows them to participate in a range of catalytic processes for organic synthesis. researchgate.net
Scope of Academic Investigation and Research Trajectories
The academic and research interest in indium(III) isopropoxide is broad, primarily focusing on its role as a precursor in materials science. cymitquimica.com Researchers are actively exploring its use in the synthesis of indium-based semiconductors and thin films, owing to its ability to decompose upon heating to yield indium oxide. cymitquimica.com This property is particularly valuable in the fabrication of electronic and optoelectronic devices.
Current research trajectories include the one-step synthesis of nearly monodisperse, variable-shaped indium oxide (In2O3) nanocrystals. medchemexpress.com Furthermore, studies have delved into the use of trivalent indium complexes, like indium(III) isopropoxide, as precursors for indium oxide, sulfide (B99878), telluride, and selenide (B1212193) nanoparticles. researchgate.net These materials are being investigated for their potential applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. researchgate.net The ongoing research continues to uncover new applications and synthesis methods, highlighting the compound's importance in advancing materials science and nanotechnology. cymitquimica.comresearchgate.net
Interactive Data Table: Properties of Indium(III) Isopropoxide
| Property | Value | Source |
| Chemical Formula | C9H21InO3 | fishersci.atnih.gov |
| Molecular Weight | 292.08 g/mol | americanelements.com |
| Appearance | White to light yellow solid | cymitquimica.com |
| Melting Point | 145 °C (decomposes) | chemdad.comvwr.com |
| Boiling Point | 82-87 °C | americanelements.com |
| Density | 0.808 g/mL | chemdad.comamericanelements.com |
| Solubility | Soluble in alcohols, ketones, and esters | fishersci.atchemdad.com |
| CAS Number | 38218-24-5 | fishersci.atvwr.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
indium(3+);propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUSPADPSOQQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21InO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721311 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118240-53-2, 38218-24-5 | |
| Record name | Indium tripropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38218-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Characterization Techniques for Indium Iii Isopropoxide Complexes
Spectroscopic Elucidation of Molecular and Electronic Structures
Spectroscopic methods are fundamental in determining the structural features of indium(III) isopropoxide and its complexes. These techniques probe the local environment of specific nuclei and the vibrational modes of chemical bonds, offering a detailed picture of the molecule's connectivity and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of diamagnetic indium(III) isopropoxide complexes in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise structure of the isopropoxide ligands and their coordination to the indium center can be elucidated.
¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra provide direct evidence for the presence of the isopropoxide ligands. Due to the rapid exchange of terminal and bridging alkoxide groups in solution at room temperature, the ¹H NMR spectrum of the common tetrameric form, [In(O-i-Pr)₃]₄, typically shows two distinct signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropoxide group. Similarly, the proton-decoupled ¹³C{¹H} NMR spectrum displays two signals for the methine and methyl carbons. While specific data for indium(III) isopropoxide is not widely published, the spectra are expected to be very similar to the well-characterized gallium(III) isopropoxide analog.
Table 1: Expected NMR Signals for Isopropoxide Ligands in Indium(III) Isopropoxide Note: Chemical shifts are estimated based on analogous compounds and general ranges.
| Nucleus | Group | Expected Signal | Typical Chemical Shift (δ) ppm |
|---|---|---|---|
| ¹H | -OCH (CH₃)₂ | Septet | ~4.0 - 4.5 |
| ¹H | -OCH(CH₃ )₂ | Doublet | ~1.2 - 1.5 |
| ¹³C | -OC H(CH₃)₂ | Singlet | ~60 - 70 |
³¹P NMR for Phosphine (B1218219) Adducts: When indium(III) isopropoxide forms complexes with phosphorus-containing ligands, such as phosphines, ³¹P NMR spectroscopy becomes a powerful diagnostic tool. The formation of an indium-phosphine adduct can be readily identified. This technique is particularly useful for studying adducts formed with related indium(III) halides, where the coordination of the phosphine ligand to the indium center causes a significant downfield shift in the ³¹P NMR signal compared to the free phosphine. Furthermore, the direct bonding between phosphorus and the quadrupolar indium nucleus (¹¹³In and ¹¹⁵In isotopes) can lead to observable spin-spin coupling, providing definitive evidence of the In-P bond.
Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Probes
Infrared (IR) spectroscopy is used to identify functional groups and probe bonding within indium(III) isopropoxide complexes. The synthesis of indium(III) isopropoxide from isopropanol (B130326) is readily monitored by the disappearance of the broad O-H stretching vibration, typically found around 3200-3600 cm⁻¹, which is characteristic of the alcohol precursor.
The resulting spectrum of the indium(III) isopropoxide product is dominated by the vibrational modes of the isopropoxide ligands. Crucially, the formation of the indium-oxygen bond gives rise to new absorption bands in the far-infrared region of the spectrum. These ν(In-O) stretching modes are diagnostic for the formation of the metal alkoxide. In related indium oxide materials and complexes, these In-O stretching vibrations are observed in the 400-600 cm⁻¹ range. ubc.ca For other indium(III) complexes involving oxygen donors, these indium-oxygen interaction bands have been identified between 440-470 cm⁻¹. Current time information in Bangalore, IN. Mechanistic studies involving the conversion of indium(III) isopropoxide to materials like indium oxide also utilize FT-IR to propose reaction pathways.
Table 2: Key IR Vibrational Frequencies for Indium(III) Isopropoxide Analysis
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| ν(C-H) | 2850 - 3000 | Confirms presence of alkyl groups of the isopropoxide ligand. |
| ν(C-O) | 1000 - 1200 | C-O bond of the isopropoxide ligand. |
| ν(In-O) | 400 - 600 | Diagnostic peak : Confirms formation of the Indium-Oxygen bond. ubc.ca |
Solid-State Structural Analysis
While spectroscopic methods reveal molecular-level details in solution or bulk samples, solid-state techniques are required to determine the precise three-dimensional arrangement of atoms and molecules in the crystalline state.
X-ray Crystallography for Molecular Geometry and Supramolecular Assembly
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry and supramolecular structure of crystalline compounds. Metal alkoxides, including indium(III) isopropoxide, tend to form oligomeric structures to satisfy the coordination number of the electron-deficient metal center. Gallium(III) isopropoxide is known to form a tetrameric structure, [Ga(O-i-Pr)₃]₄, in the solid state. researchgate.net Indium alkoxides also commonly form tetrameric clusters. researchgate.net
Table 3: Postulated Structural Parameters for Tetrameric Indium(III) Isopropoxide based on Analogs
| Feature | Description |
|---|---|
| Core Structure | Tetrameric, [In₄(μ-O-i-Pr)ₓ(O-i-Pr)ᵧ] |
| Central Indium | One In atom with octahedral (6-coordinate) geometry. |
| Peripheral Indium | Three In atoms with tetrahedral (4-coordinate) geometry. |
| Ligand Types | Terminal and bridging isopropoxide groups. |
Material Characterization of Indium(III) Isopropoxide-Derived Products
Indium(III) isopropoxide is a valuable precursor for the synthesis of various indium-based materials, particularly indium oxide (In₂O₃) and indium hydroxide (B78521) (In(OH)₃) nanoparticles, thin films, and other nanostructures. Characterizing the morphology and structure of these end products is crucial for their application in electronics, catalysis, and sensors.
Electron Microscopy for Morphological and Nanostructural Analysis (e.g., SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the products derived from the hydrolysis or thermolysis of indium(III) isopropoxide.
Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology of the synthesized materials at the micro-scale. It provides valuable information on particle shape, size distribution, and the topology of thin films. For instance, SEM analysis can reveal whether the hydrolysis of indium(III) isopropoxide leads to monodisperse particles or agglomerated structures.
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the detailed analysis of individual nanoparticles. It is used to precisely determine particle size, shape, and distribution. For example, TEM has been used to show that the thermal decomposition of indium(III) isopropoxide can produce cubic In₂O₃ nanocrystals. rsc.org High-Resolution TEM (HRTEM) provides even greater detail, enabling the visualization of crystal lattice fringes. This capability allows for the confirmation of the crystallinity and phase of the synthesized material, such as identifying the single-crystal nature of In₂O₃ nanostructures derived from indium precursors. rsc.org
Table 4: Summary of Electron Microscopy Findings for Indium(III) Isopropoxide-Derived Materials
| Technique | Information Obtained | Example Finding |
|---|---|---|
| SEM | Particle morphology, size distribution, surface topology. | Analysis of uniform cubic particles of In(OH)₃ derived from indium precursors. |
| TEM | High-resolution particle size and shape, nanostructure. | Characterization of ~20 nm cubic In₂O₃ nanocrystals produced from an indium(III) isopropoxide precursor. |
| HRTEM | Crystallinity, lattice fringes, crystal defects. | Visualization of lattice fringes confirming the single-crystal structure of In₂O₃ nanobubbles. rsc.org |
Porosity and Surface Area Analysis (e.g., N₂ Adsorption) for Supported Catalysts
The textural properties of supported catalysts derived from Indium(III) isopropoxide, such as indium oxide (In₂O₃), are critical for their performance, as they dictate the accessibility of active sites to reactants. Nitrogen (N₂) adsorption-desorption analysis at 77 K is a standard technique employed to determine these properties. liverpool.ac.ukmdpi.com The Brunauer-Emmett-Teller (BET) method is widely applied to the N₂ adsorption data to calculate the specific surface area of the material. liverpool.ac.ukrsc.org
The analysis provides key data points including:
Specific Surface Area (BET): A measure of the total surface area available for catalysis. High surface area is often desirable for achieving high catalytic activity. mdpi.com Materials derived from indium precursors can be synthesized to have high surface areas, often exceeding 100 m²/g. aiche.org
Pore Volume and Pore Size Distribution: These parameters describe the internal porous structure of the catalyst. The shape and size of the pores can influence mass transport and selectivity.
The N₂ adsorption-desorption isotherms for indium oxide-based materials typically correspond to Type IV isotherms according to the IUPAC classification. researchgate.netresearchgate.netchemrxiv.org This isotherm type is characteristic of mesoporous materials (pore diameters between 2 and 50 nm), featuring a hysteresis loop between the adsorption and desorption branches. The shape of the hysteresis loop provides further insight into the pore geometry. chemrxiv.org
Research has shown a wide range of surface areas for indium oxide materials depending on the synthesis method and the presence of dopants or supports. For instance, indium oxide nanoparticles synthesized via a sonochemical method exhibited a surface area of 27.3 m²/g and a pore volume of 0.019 cm³/g. researchgate.net In contrast, hydrothermally synthesized indium oxide cubes were found to be porous with a significantly larger BET surface area of 60.6 m²/g. hidenanalytical.com Furthermore, In₂O₃ nanoparticles produced by combustion of an indium-Cyanex 923 complex showed a very high Langmuir surface area of 211 m²/g. nih.gov The use of supports like mesoporous silica (B1680970) has resulted in materials with exceptionally high specific surface areas, sometimes greater than 1000 m²/g. mdpi.com
Table 1: Textural Properties of Various Indium Oxide-Based Catalysts
This table summarizes the BET surface area and other textural properties of indium oxide materials prepared through different methods as reported in various studies.
| Catalyst Material | Synthesis/Precursor Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Isotherm Type |
| In₂O₃ Nanoparticles | Sonochemical | 27.3 | 0.019 | Type IV |
| In₂O₃ Cubes | Hydrothermal Synthesis | 60.6 | Not Reported | Not Reported |
| In₂O₃ | Flame Spray Pyrolysis | 150 | Not Reported | Not Reported |
| In₂O₃ Nanoparticles | Combustion of Indium-Complex | 211 (Langmuir) | Not Reported | Not Reported |
| In-NS-Nit | Sol-gel on Silica Nanospheres | >1000 | Not Reported | Type IV |
Data sourced from multiple scientific reports. mdpi.comresearchgate.nethidenanalytical.comnih.govtue.nl
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Composition
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful and widely used analytical technique for determining the elemental composition of materials with high precision and accuracy. For catalysts prepared using Indium(III) isopropoxide, ICP-OES is essential for verifying the exact elemental makeup of the final product. nih.govresearchgate.net The technique involves introducing a sample, typically dissolved in an acidic solution, into a high-temperature argon plasma. nih.gov The plasma excites the atoms of the elements present, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element in the sample.
The primary applications of ICP-OES in the characterization of indium-based catalysts include:
Confirming Metal Loading: It is used to accurately quantify the weight percentage of indium on a catalyst support, ensuring the intended loading has been achieved.
Verifying Dopant Concentrations: In catalysts where other elements are intentionally added as dopants or promoters to enhance activity or selectivity, ICP-OES confirms their precise concentration. tue.nlsemanticscholar.org
Assessing Purity: The technique can detect and quantify trace elemental impurities that may have been introduced during synthesis and could potentially affect the catalyst's performance. nih.gov
Determining Stoichiometry: For mixed oxide catalysts, ICP-OES is crucial for confirming the atomic ratios between indium and other metallic components, which is vital for structure-performance correlations. mdpi.comnih.gov
For example, in the synthesis of doped In₂O₃ nanocrystals, ICP-OES was used to determine the actual doping percentages of elements like tin, zirconium, titanium, and cerium, and compare them to the nominal values from the synthesis. semanticscholar.org Similarly, in the development of In₂O₃–Al₂O₃ catalysts, ICP-OES confirmed that the bulk Al/In ratio was consistent with the synthesis targets. nih.gov
Table 2: ICP-OES Analysis of Doped and Supported Indium Oxide Materials
This table presents data from studies where ICP-OES was used to verify the elemental composition of synthesized indium oxide-based materials.
| Material | Target Element | Nominal Composition | Measured Composition (ICP-OES) |
| Zr:In₂O₃ Nanocrystals | Zr | ~1 at% | 1.03 ± 0.03 at% |
| Ti:In₂O₃ Nanocrystals | Ti | ~1 at% | 1.02 ± 0.05 at% |
| Ce:In₂O₃ Nanocrystals | Ce | ~1 at% | 1.00 ± 0.04 at% |
| InOₓ on SiO₂ (1 Cycle ALD) | In | 23.4 wt% (as In₂O₃) | 21.1 wt% |
| In-NS-Cl-b on SiO₂ | In | Si/In Ratio = 75 | Si/In Ratio = 77 |
Data sourced from studies on doped nanocrystals and atomic layer deposition (ALD) on silica. mdpi.commdpi.comsemanticscholar.org
Reactivity and Mechanistic Investigations of Indium Iii Isopropoxide in Catalysis
Homogeneous Catalysis
Indium(III) isopropoxide functions as an efficient homogeneous catalyst, facilitating key chemical transformations under mild conditions. Its Lewis acidic nature and its ability to participate in hydride transfer processes are central to its catalytic activity.
The Meerwein–Ponndorf–Verley (MPV) reduction is a well-established method for the reduction of aldehydes and ketones to their corresponding alcohols. Traditionally catalyzed by aluminum alkoxides, the use of indium(III) isopropoxide has provided a valuable alternative, offering high selectivity and efficiency under mild reaction conditions. acs.orgwikipedia.orgorganic-chemistry.org The reaction typically employs an alcohol, such as 2-propanol, as the hydride source. acs.orgnih.govorganic-chemistry.org
One of the significant advantages of using indium(III) isopropoxide as a catalyst in MPV reductions is its high degree of chemoselectivity. acs.org The indium tri(isopropoxide)-catalyzed MPV reduction of aliphatic and aromatic aldehydes proceeds efficiently at room temperature, yielding the corresponding primary alcohols in good to excellent yields. organic-chemistry.orgnih.govorganic-chemistry.org A key feature of this catalytic system is its tolerance for a wide array of functional groups that might be susceptible to reduction under other conditions. acs.orgnih.govorganic-chemistry.org These include alkenes, ethers, esters, nitriles, and even nitro groups. acs.orgnih.govorganic-chemistry.org
This high level of selectivity allows for the targeted reduction of aldehydes in the presence of other reducible functional groups, such as ketones and epoxides. acs.orgorganic-chemistry.org For instance, the system can selectively reduce an aldehyde group while leaving a ketone group within the same molecule untouched. organic-chemistry.org While highly effective for aldehydes, aromatic ketones show more limited reactivity under the same mild conditions. organic-chemistry.org The catalyst has also been successfully immobilized on mesoporous supports like SBA-15 and MCM-41, creating heterogeneous catalysts that retain high activity and selectivity in the MPV reduction of unsaturated aldehydes and ketones. researchgate.netresearchgate.netpau.edu.tr
Table 1: Substrate Scope in Indium(III) Isopropoxide Catalyzed MPV Reduction This table is interactive. You can sort and filter the data.
| Substrate Class | Functional Group | Reactivity/Selectivity | Yield | Reference(s) |
|---|---|---|---|---|
| Aromatic Aldehydes | Aldehyde | Highly reactive, selective reduction to primary alcohol | Good to Excellent | nih.gov, organic-chemistry.org, organic-chemistry.org |
| Aliphatic Aldehydes | Aldehyde | Highly reactive, selective reduction to primary alcohol | Good to Excellent | nih.gov, organic-chemistry.org, organic-chemistry.org |
| Unsaturated Aldehydes | Aldehyde, C=C | Selective reduction of aldehyde, C=C bond tolerated | Good | researchgate.net, researchgate.net |
| Aromatic Ketones | Ketone | Limited reactivity at room temperature | Low | organic-chemistry.org |
| Multifunctional Compounds | Aldehyde, Ketone | Selective reduction of aldehyde | High | acs.org, organic-chemistry.org |
| Multifunctional Compounds | Aldehyde, Epoxide | Selective reduction of aldehyde | High | acs.org, organic-chemistry.org |
| Multifunctional Compounds | Aldehyde, Nitro | Selective reduction of aldehyde, nitro group tolerated | High | acs.org, nih.gov, organic-chemistry.org |
Mechanistic studies, including Density Functional Theory (DFT) computations, have provided insight into the hydrogen transfer process in MPV reactions involving indium isopropoxide complexes. acs.org The reaction is believed to proceed via a six-membered ring transition state, similar to the classical mechanism proposed for aluminum alkoxides. wikipedia.org The catalytic cycle involves the coordination of the carbonyl oxygen to the indium center, followed by the transfer of a hydride from the isopropoxide ligand on the indium to the carbonyl carbon. acs.org
DFT studies on related indium imino-phenolate isopropoxide complexes have indicated that an intramolecular MPV pathway involving direct hydrogen transfer is kinetically and thermodynamically favorable. acs.orgresearchgate.net The calculations show that the formation of the reduced product from a putative alkoxide intermediate is a highly exergonic reaction that proceeds through a relatively low activation barrier. acs.org This supports a concerted mechanism where the hydride transfer occurs within the coordination sphere of the indium catalyst, explaining the high efficiency and selectivity observed in these reactions. acs.org
In addition to catalyzing reductions, indium(III) isopropoxide is also an effective catalyst for the reverse reaction: the Oppenauer oxidation. researchgate.netthieme-connect.com This reaction oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, using a carbonyl compound, such as pivalaldehyde or acetone (B3395972), as the oxidant and hydride acceptor. researchgate.netglpbio.comalfa-chemistry.com
Indium(III) isopropoxide has been successfully applied as a catalyst for the Oppenauer oxidation of a range of alcohol substrates. researchgate.net The reaction proceeds effectively at room temperature, providing a mild method for synthesizing aldehydes and ketones. thieme-connect.comglpbio.com The catalytic system demonstrates good functional group tolerance, allowing for the selective oxidation of alcohols in complex molecules. thieme-connect.comthieme-connect.com
Primary and secondary benzylic alcohols, as well as their heteroaromatic counterparts, are readily converted to the corresponding aldehydes and ketones. researchgate.net Aliphatic alcohols also serve as viable substrates for this transformation. researchgate.net The use of indium(III) isopropoxide offers an advantage in the oxidation of primary alcohols to aldehydes, a transformation that can be challenging due to over-oxidation or side reactions like the Tishchenko reaction. thieme-connect.com
Table 2: Oppenauer Oxidation of Alcohols using Indium(III) Isopropoxide Catalyst This table is interactive. You can sort and filter the data.
| Substrate | Oxidant | Product | Temperature | Reference(s) |
|---|---|---|---|---|
| Primary Benzylic Alcohols | Pivalaldehyde | Benzylic Aldehydes | Room Temp | glpbio.com, alfa-chemistry.com, researchgate.net |
| Secondary Benzylic Alcohols | Pivalaldehyde | Benzylic Ketones | Room Temp | glpbio.com, alfa-chemistry.com, researchgate.net |
| Primary Aliphatic Alcohols | Pivalaldehyde | Aliphatic Aldehydes | Room Temp | researchgate.net |
| Secondary Aliphatic Alcohols | Pivalaldehyde | Aliphatic Ketones | Room Temp | researchgate.net |
In the Oppenauer oxidation, indium(III) isopropoxide serves as a crucial hydrogen transfer catalyst. biocat.commedchemexpress.combioscience.co.uk The mechanism is the microscopic reverse of the MPV reduction. The catalytic cycle begins with the exchange of an isopropoxide ligand on the indium center with the substrate alcohol, forming an indium alkoxide of the substrate. Subsequently, a hydride is transferred from the substrate alkoxide to the oxidant (e.g., pivalaldehyde), which is also coordinated to the indium center. thieme-connect.commdpi.com This indium-mediated Oppenauer-type hydride transfer is the key oxidation step. thieme-connect.com This process regenerates the indium catalyst and releases the newly formed aldehyde or ketone product. biocat.commedchemexpress.comcymitquimica.com The discovery that indium complexes can facilitate MPV-type hydride transfer processes has paved the way for their application in Oppenauer oxidation reactions. thieme-connect.com
Lewis Acid Catalysis and Activation of Unsaturated Systems
Indium(III) compounds, including the isopropoxide, are recognized as effective Lewis acids. While traditionally used as σ-acids for activating carbonyl groups, recent research has highlighted the efficacy of the Indium(III) center as a π-Lewis acid. scispace.com This property allows it to coordinate with and activate unsaturated carbon-carbon bonds, such as those in alkynes and alkenes, facilitating a range of organic transformations. scispace.combath.ac.uk The interaction involves the indium(III) center undergoing π-coordination with the unsaturated system, which triggers its susceptibility to nucleophilic attack. bath.ac.ukpsu.edu This mode of activation is central to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. bath.ac.uk
The activation of alkynes and alkenes by an indium(III) catalyst proceeds via electrophilic activation. scispace.com In this mechanism, the π-coordination of the indium(III) center to the unsaturated bond renders the alkyne or alkene moiety electrophilic. scispace.combath.ac.uk This heightened electrophilicity makes the system vulnerable to attack by various nucleophiles, enabling bond formation in both an intermolecular and intramolecular fashion. scispace.com The catalytic activity and outcome can be significantly influenced by the counterions associated with the indium(III) center. scispace.combath.ac.uk This activation strategy has proven useful for a variety of reactions, including hydrofunctionalizations and cycloisomerizations. bath.ac.uk
The electrophilic activation of alkynes by indium(III) catalysts has been successfully applied to intramolecular cyclization reactions. A notable example is the intramolecular hydroarylation (IMHA) of aryl propargyl ethers, which yields 2H-chromenes through a 6-endo regioselective pathway. scispace.com The proposed mechanism for this transformation involves the initial electrophilic activation of the alkyne by the indium(III) catalyst, followed by a nucleophilic attack from the appended aryl group. scispace.com The catalytic cycle is completed by subsequent rearomatization and protodemetallation steps. scispace.com
Similarly, indium(III) halides have been shown to catalyze the intramolecular hydroalkoxylation of o-alkynyl phenols to produce benzo[b]furans with excellent yields. scispace.com Computational studies suggest that the reaction proceeds through the preferential coordination of the indium(III) catalyst to the alkyne rather than the hydroxyl group. scispace.com Indium(III) salts have also been employed as π-Lewis acid catalysts in the hydroarylation and hydroalkoxylation of alkynes for the synthesis of various polycyclic structures and pyrroles. wikipedia.org
Heterogeneous Catalysis Using Indium(III) Isopropoxide Derivatives
To overcome challenges associated with homogeneous catalysis, such as catalyst separation and reuse, indium(III) isopropoxide has been immobilized on solid supports to create robust heterogeneous catalysts. nih.gov This approach combines the high reactivity of the molecular catalyst with the practical advantages of a solid-phase system. nih.gov
A common strategy for heterogenizing indium(III) isopropoxide involves grafting it onto mesoporous silica (B1680970) supports, such as SBA-15. researchgate.net The process typically begins with the thermal pre-treatment of the SBA-15 support to remove adsorbed water and dehydroxylate the surface. researchgate.netfishersci.ca Subsequently, the dried support is refluxed with a solution of indium(III) isopropoxide in an anhydrous solvent like n-hexane. researchgate.netfishersci.ca This results in the covalent attachment of the indium species to the silica surface. fishersci.ca
The resulting In(OiPr)₃–SBA-15 material is then thoroughly characterized using various techniques, including X-ray diffraction (XRD), solid-state nuclear magnetic resonance (²⁹Si NMR, ¹³C NMR), transmission electron microscopy (TEM), nitrogen adsorption-desorption analysis, and inductively coupled plasma-optical emission spectrometry (ICP-OES) to confirm the successful grafting and to study the structural and textural properties of the catalyst. researchgate.net These supported catalysts have been found to be active in reactions such as the Meerwein–Ponndorf–Verley (MPV) reduction of carbonyl compounds. researchgate.net
A key advantage of heterogeneous catalysts is their potential for recovery and reuse. The stability and recyclability of SBA-15-grafted indium(III) isopropoxide have been evaluated in catalytic reactions. For instance, in the chemoselective Meerwein–Ponndorf–Verley (MPV) reduction of unsaturated aldehydes and ketones, the In(OiPr)₃–SBA-15 catalyst demonstrated high activity and could be recycled for up to six consecutive cycles without a significant loss in its catalytic performance. researchgate.net This high stability is crucial for developing sustainable and economically viable catalytic processes. vwr.com
The consistent performance of the catalyst across multiple runs highlights its robust nature and the successful immobilization of the active indium species onto the SBA-15 support.
Recyclability of In(OiPr)₃–SBA-15 Catalyst in the MPV Reduction of Cinnamaldehyde (B126680)
This table presents the conversion percentage of cinnamaldehyde over multiple catalytic cycles using the In(OiPr)₃–SBA-15 catalyst. Data sourced from Uysal, B. & Oksal, B.S. (2015). researchgate.net
| Catalyst Run | Conversion (%) |
|---|---|
| 1st | 99 |
| 2nd | 99 |
| 3rd | 98 |
| 4th | 98 |
| 5th | 97 |
| 6th | 97 |
Thermal Decomposition Pathways and Kinetics
Indium(III) isopropoxide is utilized as a precursor for the preparation of indium-containing materials, such as indium oxide thin films, through processes that involve its thermal decomposition. fishersci.ca Supplier data indicates that the compound decomposes at approximately 145 °C. etamu.edu
While detailed kinetic studies specifically on the thermal decomposition of indium(III) isopropoxide are not extensively available in the searched literature, analysis of related indium compounds provides insight into potential pathways. For example, the hydrolysis of indium(III) isopropoxide yields indium(III) hydroxide (B78521) (In(OH)₃). The subsequent thermal decomposition of In(OH)₃ to indium(III) oxide (In₂O₃) has been studied and is known to proceed via a physicogeometric model involving surface nucleation and the inward advancement of the reaction interface. researchgate.net This decomposition involves a significant mass loss corresponding to dehydration. For the decomposition of In(OH)₃, the activation energy for the initial surface nucleation step has been estimated at 257 kJ/mol, while the subsequent interface advancement has an activation energy of 140 kJ/mol. researchgate.net
Kinetic Parameters for the Thermal Decomposition of Indium(III) Hydroxide
This table summarizes the activation energies for the two-stage thermal decomposition of In(OH)₃ to In₂O₃, a process relevant to the products of Indium(III) isopropoxide hydrolysis. Data sourced from Koga, N. & Kimizu, T. (2008) and related studies. researchgate.net
| Decomposition Stage | Process | Activation Energy (Ea) |
|---|---|---|
| Stage 1 | Surface Nucleation | 257 kJ/mol |
| Stage 2 | Interface Advancement | 140 kJ/mol |
The study of thermal decomposition pathways is often conducted using thermogravimetric analysis (TGA), which tracks mass loss as a function of temperature, providing data to calculate kinetic parameters like activation energy. bath.ac.uk
Decomposition Profiles and Product Identification
The thermal decomposition of Indium(III) isopropoxide is a critical process, particularly in its application as a precursor for synthesizing indium-based materials. When subjected to heat, Indium(III) isopropoxide undergoes pyrolysis to form indium oxide (In₂O₃). Studies involving the preparation of In₂O₃ films from Indium(III) isopropoxide indicate that a minimum temperature of 400°C is necessary to facilitate the pyrolysis of the carbon-containing molecules. mst.edu However, further analysis suggests that 400°C may not be sufficient for complete pyrolysis, with a downward trend in surface resistance observed up to 500°C, indicating ongoing removal of carbon groups and densification of the resulting oxide film. mst.edu
The decomposition process can be influenced by the specific form of the indium precursor. For instance, an as-prepared powder from an indium derivative, synthesized via a metathesis reaction, demonstrates a single-step decomposition profile in the temperature range of 210–320°C. psu.edu The hydrolysis of Indium(III) isopropoxide yields Indium(III) hydroxide (In(OH)₃), which itself decomposes to In₂O₃. researchgate.net Thermogravimetric analysis (TGA) of cubic In(OH)₃ shows a significant mass loss corresponding to its dehydration into In₂O₃ occurring between 220°C and 350°C. researchgate.net No intermediate compounds were identified during the thermal decomposition from cubic-In(OH)₃ to cubic-In₂O₃. researchgate.net
The primary solid-state product identified from the thermal decomposition of Indium(III) isopropoxide and its immediate derivatives is indium oxide. The process is designed to remove water and carbon-containing organic groups, leaving a dense oxide material. mst.edu
Table 1: Decomposition Data for Indium(III) Isopropoxide and Related Compounds
| Compound/Precursor | Decomposition Temperature Range | Key Observations | Products |
|---|---|---|---|
| Indium(III) isopropoxide | >400°C for pyrolysis mst.edu | Incomplete pyrolysis at 400°C, further changes up to 500°C. mst.edu | Indium oxide (In₂O₃) mst.edu |
| As-prepared Indium derivative powder | 210-320°C psu.edu | Single-step decomposition process. psu.edu | Indium oxide psu.edu |
| Indium(III) hydroxide (from In(OiPr)₃ hydrolysis) | 220-350°C researchgate.net | Mass loss corresponds to dehydration. researchgate.net | Indium oxide (In₂O₃) researchgate.net |
Kinetic Studies of Thermal Degradation Processes
Kinetic analysis of the thermal degradation of metal alkoxides provides insight into the reaction mechanisms and the energy barriers involved. While specific kinetic studies detailing the activation energy for Indium(III) isopropoxide are not extensively available, the analysis of related systems offers a framework for understanding the process. The thermal decomposition of metal alkoxides is often treated as a first-order reaction. arxiv.org
For related indium compounds, kinetic studies have been performed. The thermal decomposition of Indium(III) hydroxide to indium oxide, for example, is characterized as a process involving surface nucleation followed by the inward advancement of the reaction interface. researchgate.net The apparent activation energies for these two stages have been estimated as 257 kJ/mol and 140 kJ/mol, respectively. researchgate.net
Kinetic analysis of thermal decomposition is often complicated by multiple reaction steps. csic.es Isoconversional methods are frequently employed to determine the activation energy (Ea) as a function of the extent of conversion, which can reveal the complexity of the degradation process. csic.es For the thermal decomposition of various materials, activation energies can vary significantly based on the specific reaction mechanism, which can range from chemical reaction control to diffusion control. tudelft.nl For example, in the decomposition of iron ores, activation energies for hematite (B75146) decomposition were found to be in the range of 424 to 831 kJ/mol. tudelft.nl Such high values are indicative of a chemically controlled reaction. tudelft.nl The decomposition of titanium(IV) isopropoxide has been modeled to understand the dissociation of Ti-O versus C-O bonds, with temperature influencing which bond breaks first. arxiv.org These types of studies highlight the detailed mechanistic information that can be gleaned from kinetic analysis.
Table 2: Activation Energies for Decomposition of Related Compounds
| Compound | Process Stage | Activation Energy (Ea) | Proposed Mechanism |
|---|---|---|---|
| Indium(III) hydroxide researchgate.net | Surface Nucleation | 257 kJ/mol | Nucleation and Growth researchgate.net |
| Indium(III) hydroxide researchgate.net | Interface Advancement | 140 kJ/mol | Inward Reaction Front researchgate.net |
| Hematite (OreC) tudelft.nl | Decomposition | 424.31 - 592.32 kJ/mol | Chemical Reaction Control tudelft.nl |
| Hematite (OreA) tudelft.nl | Decomposition | 545.47 - 670.50 kJ/mol | Chemical Reaction Control tudelft.nl |
Influence of Reaction Environment on Decomposition Pathways
The environment in which pyrolysis occurs significantly alters the decomposition pathways and products of metal-organic precursors. mdpi.com The choice of atmosphere—such as inert gas (nitrogen, argon), air, or steam—influences the reactions that take place. mdpi.com Pyrolysis in an inert atmosphere is designed to prevent oxidation, promoting a reducing environment that affects the distribution of products. mdpi.com
In the synthesis of indium-containing materials, the reaction atmosphere has a pronounced effect on the decomposition temperature. For a complex containing indium and gallium, conducting the pyrolysis in an air environment was shown to reduce the required decomposition temperature to 271°C, as determined by thermogravimetric analysis. researchgate.net This is a significant reduction compared to processes carried out in other environments.
The atmosphere also influences the nature of the final product. The use of different gas atmospheres can alter the composition of pyrolysis products, including the generation of various gaseous byproducts like CO, CO₂, and volatile organic compounds. mdpi.com For instance, pyrolysis in an inert atmosphere can lead to incomplete combustion and the formation of carbon monoxide (CO). mdpi.com The temperature itself is a critical parameter, with lower temperatures often favoring the formation of biochar and bio-oil, while higher temperatures lead to syngas. mdpi.com For many materials, the majority of emissions from pyrolysis occur in the 350–700°C range. mdpi.com Therefore, controlling the reaction environment is a key strategy for tailoring product yields and minimizing the formation of undesired byproducts. mdpi.com
Reactivity with Other Ligand Systems and Complex Formation
Formation of Metal-Organic Polyhedra Materials
Indium(III) isopropoxide can serve as a precursor for the synthesis of more complex coordination compounds, including metal-organic polyhedra (MOPs). MOPs are discrete, multimetallic coordination complexes with well-defined architectures, formed through the self-assembly of metal ions with multitopic organic linkers. mdpi.com
Research has demonstrated the formation of indium-based MOPs. For example, a humidity-induced single-crystal transformation was observed in the indium metal-organic polyhedron [In₂(TCPB)₂]·2H₂O (In1), where H₃TCPB is 1,3,5-tri(4-carboxyphenoxy)benzene. nih.gov This indicates the reactivity of the indium center and its ability to coordinate with complex organic ligands to form sophisticated, functional structures. nih.gov The stability and solubility of MOPs are crucial for their application and potential for post-synthetic modification. core.ac.uk
The synthesis of MOPs often involves the careful selection of metal ions and rigid organic linkers to guide the self-assembly process toward the desired polyhedral shape. mdpi.com These materials are of significant interest due to their potential applications in areas such as gas storage, catalysis, and sensing. mdpi.comresearchgate.net The formation of MOPs can be achieved with various donor ligands, with carboxylate (O-donor) and pyridine-type (N-donor) ligands being the most common. mdpi.com The interaction between the indium ion and these ligand systems leads to the creation of stable, often porous, cage-like structures. mdpi.comnih.gov
Table 3: Example of an Indium-Based Metal-Organic Polyhedron
| MOP Designation | Chemical Formula | Ligand | Key Feature |
|---|---|---|---|
| In1 | [In₂(TCPB)₂]·2H₂O nih.gov | H₃TCPB (1,3,5-tri(4-carboxyphenoxy)benzene) nih.gov | Exhibits humidity-induced single-crystal transformation. nih.gov |
Applications of Indium Iii Isopropoxide in Advanced Materials Science
Precursor Chemistry for Metal Oxide Materials and Thin Film Deposition
As a metal alkoxide, Indium(III) isopropoxide is a versatile precursor for producing metal oxide materials and depositing thin films. Its role is central to solution-based methods like sol-gel synthesis and vapor deposition techniques such as Metalorganic Chemical Vapor Deposition (MOCVD), enabling the fabrication of functional materials with tailored properties.
Synthesis of Indium Oxide (In₂O₃) Nanocrystals and Nanostructures
Indium(III) isopropoxide is frequently employed in the synthesis of indium oxide (In₂O₃) nanocrystals and more complex nanostructures. The decomposition of this precursor under controlled conditions yields high-quality In₂O₃, a wide-bandgap semiconductor essential for optoelectronic devices.
The morphology and size of In₂O₃ nanocrystals can be precisely controlled by adjusting the synthesis parameters when using Indium(III) isopropoxide as the precursor. Research has demonstrated that the choice of precursor is a critical factor in determining the final nanocrystal dimensions. For instance, when Indium(III) isopropoxide is used in a long-chain alcohol solution (oleyl alcohol) at 320 °C under an air atmosphere, cubic In₂O₃ nanocrystals with a size of approximately 20 nm are produced. acs.org In contrast, using a different precursor like indium(III) acetate (B1210297) under similar conditions results in smaller, spheroidal nanocrystals. acs.org
The sol-gel process is another method where Indium(III) isopropoxide is utilized to control particle size. In one study, a sol-gel process involving this precursor was used to synthesize In₂O₃ particles with a size of about 50 nm for gas sensing applications. grafiati.com The hydrolysis of Indium(III) isopropoxide is a key step in these solution-based methods, leading to the formation of indium hydroxide (B78521), which then decomposes upon heating to form indium oxide.
Table 1: Synthesis of In₂O₃ Nanocrystals Using Indium(III) Isopropoxide
| Precursor | Synthesis Method | Reaction Conditions | Resulting Nanocrystal Size/Morphology |
| Indium(III) isopropoxide | Solution-based | Oleyl alcohol, 320 °C, air atmosphere | ~20 nm, cubic |
| Indium(III) isopropoxide | Sol-gel process | Not specified | ~50 nm |
Indium(III) isopropoxide plays a significant role in the production of Transparent Conducting Oxides (TCOs), most notably Indium Tin Oxide (ITO). bham.ac.uk TCOs are essential materials for applications like flat-panel displays, solar cells, and touch screens. bham.ac.uk The sol-gel route provides a viable method for creating TCO coatings using Indium(III) isopropoxide. bham.ac.uk
In this process, a solution containing Indium(III) isopropoxide and a tin precursor, such as tin (IV) isopropoxide, is prepared. bham.ac.uk The controlled hydrolysis of these alkoxides, often through the stoichiometric addition of water mixed with a solvent like butanol, initiates the formation of the oxide network. bham.ac.uk After deposition via methods like dip-coating, the film is fired at elevated temperatures. Research has shown that this method can produce ITO coatings with high transparency and low electrical resistivity. For example, dip-coated films fired in nitrogen have achieved 98% transparency with a resistivity of 1.5x10⁻² Ωcm, while those fired in air showed 98% transparency and a resistivity of 3.0x10⁻² Ωcm. bham.ac.uk
Table 2: Properties of TCO Films from Indium(III) Isopropoxide Precursor
| Deposition Method | Firing Atmosphere | Transparency | Resistivity (Ωcm) |
| Dip-coating | Nitrogen | 98% | 1.5x10⁻² |
| Dip-coating | Air | 98% | 3.0x10⁻² |
| Printing | Not specified | 93% | 7.0 |
Metalorganic Chemical Vapor Deposition (MOCVD) Precursor Development
Indium(III) isopropoxide is also explored as a precursor for Metalorganic Chemical Vapor Deposition (MOCVD), a key technique for growing high-quality crystalline layers and complex semiconductor structures. wikipedia.org The development of suitable precursors is crucial for the success of the MOCVD process. tms.org
A significant challenge in MOCVD is the requirement for precursors to be sufficiently volatile and thermally stable. tms.org Many metal alkoxides, including Indium(III) isopropoxide, can have low volatility, which complicates their delivery into the MOCVD reactor. rsc.orgresearchgate.net To overcome this, specialized delivery systems have been developed. tms.org
Liquid precursor delivery systems and techniques like Aerosol-Assisted Chemical Vapour Deposition (AACVD) are particularly effective for handling precursors with low volatility. tms.orgmanchester.ac.uk In AACVD, the precursor is dissolved in a suitable solvent, and an aerosol is generated and transported into the heated deposition zone by a carrier gas. manchester.ac.uk This approach bypasses the need for high intrinsic volatility, relying instead on the precursor's solubility, thereby expanding the range of compounds that can be used for thin film deposition. rsc.orgmanchester.ac.uk
In the MOCVD process, ultrapure precursor gases are injected into a reactor where they undergo pyrolysis (thermal decomposition) as they approach the heated substrate. wikipedia.org The resulting chemical species adsorb onto the substrate surface and react to form a new epitaxial layer of the crystalline material. wikipedia.orgcsic.es
Indium(III) isopropoxide, when used as a precursor, decomposes under thermal-CVD conditions to form indium oxide films. For instance, dissolving Indium(III) isopropoxide powders in ethanol (B145695) and depositing them onto a sapphire substrate via spin-coating, followed by heating to 500 °C, results in the formation of In₂O₃ with a cubic structure and a crystallite size of 35 nm. researchgate.net In a gas-phase MOCVD process, the thermal energy in the reactor is sufficient to break the metal-ligand bonds in the precursor molecule, leading to the deposition of the desired oxide film. researchgate.net The precise control over this decomposition process is fundamental to achieving high-quality epitaxial growth. chemrxiv.org
Table 3: Film Deposition via Thermal Decomposition of Indium(III) Isopropoxide
| Precursor | Deposition Method | Substrate | Deposition Temperature | Resulting Film Characteristics |
| Indium(III) isopropoxide | Spin-coating & Annealing | Sapphire | 500 °C | Cubic structure, 35 nm crystallite size |
Functional Material Systems and Device Integration
Indium(III) isopropoxide serves as a critical precursor and component in the development of various functional material systems and their integration into advanced devices. Its utility spans across chemical sensing, photocatalysis, and the synthesis of specialized nanoparticles and polymers, highlighting its versatility in materials science.
Development of Chemical Sensors and Gas Sensing Applications
Indium(III) isopropoxide is a key precursor in creating indium oxide (In₂O₃) based materials for chemical sensors. fishersci.atfishersci.ca In₂O₃ is recognized for its excellent stability, low cost, and high sensitivity as a metal oxide semiconductor in gas sensing applications. mdpi.com These sensors are crucial for a variety of applications, including medical diagnostics, environmental monitoring, and industrial safety. mdpi.com
Indium oxide-based sensors, often fabricated from precursors like indium(III) isopropoxide, exhibit high sensitivity to various gases. For instance, sensors have been developed to detect low concentrations of acetone (B3395972) in human breath, which can be an indicator for diabetes monitoring. nih.gov Research has shown that In₂O₃ nanoparticles can be synthesized to be highly sensitive to acetone vapors, even in humid conditions that simulate human breath. nih.gov The introduction of gold ions into an indium hydroxide sol, a derivative of the isopropoxide, can significantly enhance the sensor's response and threshold sensitivity to acetone. nih.gov
Furthermore, indium oxide nanomaterials are effective in detecting toxic and hazardous gases like nitrogen dioxide (NO₂), carbon monoxide (CO), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). rsc.org The high carrier concentration and mobility of In₂O₃ contribute to its exceptional gas sensitivity, particularly for detecting gases at low concentrations (ppm to ppb). mdpi.comrsc.org Field-effect transistor (FET) gas sensors based on In₂O₃ are gaining interest as they can operate at lower temperatures and offer improved selectivity and integrability compared to traditional resistive sensors. mdpi.comresearchgate.net The performance of these FET sensors can be optimized by enriching the hydroxyl groups on the In₂O₃ surface, leading to higher sensitivity for gases like NO₂ even at reduced temperatures. researchgate.net
Below is a table comparing the gas sensing performance of different In₂O₃-based materials.
| Material | Target Gas | Operating Temperature (°C) | Response/Sensitivity | Reference |
| In₂O₃ Nanoparticles | Acetone | 325 | High sensitivity in humid environment | nih.gov |
| In₂O₃-Au Composite | Acetone | 325 | Increased threshold sensitivity | nih.gov |
| 2D In₂O₃ Nanosheets | NO₂ | 200 | 1974% resistance change at 10 ppm | rsc.org |
| Porous In₂O₃ Nanorods | CO | Not Specified | Detection limit of ~4 ppm | mdpi.com |
| In₂O₃ Nanowires | Ethanol | Room Temperature | High sensitivity and selectivity | mdpi.com |
| Hydroxy-Rich In₂O₃ MOSFET | NO₂ | 100 | High response at low temperature | researchgate.net |
Photocatalytic Systems for Environmental and Energy Applications
Indium oxide materials derived from precursors such as indium(III) isopropoxide are instrumental in the development of photocatalytic systems for addressing environmental and energy challenges. These systems leverage the semiconductor properties of indium oxide to drive chemical reactions using light.
Photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels like carbon monoxide (CO) and methane (B114726) (CH₄) is a promising strategy for mitigating greenhouse gas emissions and producing sustainable energy. nih.govtue.nl Indium oxide (In₂O₃) based photocatalysts have demonstrated significant activity in this area. nih.govresearchgate.net
Research has shown that In₂O₃ nanobelts, when coated with a thin layer of carbon, exhibit enhanced photocatalytic activity for CO₂ reduction. nih.gov The carbon coat promotes the absorption of visible light, improves the separation of photogenerated electron-hole pairs, and increases the chemisorption of CO₂, all of which contribute to higher conversion rates. nih.govresearchgate.net In one study, carbon-coated In₂O₃ nanobelts achieved CO and CH₄ evolution rates of 126.6 and 27.9 μmol h⁻¹, respectively, using water as a reductant and platinum as a co-catalyst. nih.gov
The efficiency of CO₂ reduction is influenced by the catalyst's structure and the reaction conditions. tue.nltue.nl For instance, ultrathin films of indium tin oxide (ITO) have been investigated for CO₂ reduction in water vapor, with studies showing that oxygen vacancies on the catalyst surface can act as primary reaction sites for the conversion of CO₂ to CO. tue.nltue.nl The design of the reactor system, whether a batch or continuous flow setup, also significantly impacts the reaction rate and stability of the catalyst. tue.nltue.nl
The table below summarizes the performance of different indium oxide-based photocatalysts for CO₂ reduction.
| Photocatalyst | Products | Evolution Rate (μmol h⁻¹) | Key Features | Reference |
| Carbon-coated In₂O₃ nanobelts | CO, CH₄ | CO: 126.6, CH₄: 27.9 | Enhanced visible light absorption and charge separation | nih.gov |
| In₂O₃-x(OH)y nanoparticles | CO | Not specified | Active for reverse water gas shift reaction | researchgate.net |
| SiNW/In₂O₃-x(OH)y hybrid | CO | 22.0 µmol gcat⁻¹ hr⁻¹ | Utilizes broad solar spectrum for photothermal catalysis | researchgate.net |
| Ultrathin ITO films | CH₄, CO | 2760 ± 10 % μmol gcat⁻¹ hr⁻¹ (production rate) | Oxygen vacancies as active sites | tue.nl |
Advanced oxidation processes (AOPs) are effective for removing persistent organic micropollutants from water. frontiersin.orgtudelft.nl Photocatalytic systems based on indium oxide can generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of degrading a wide range of organic contaminants. frontiersin.orgresearchgate.netnih.gov
The introduction of oxidants like periodate (B1199274) (PI) into an In₂O₃/Vis-LED system has been shown to significantly enhance the generation of hydroxyl radicals, leading to the efficient degradation of micropollutants such as sulfamethoxazole (B1682508) (SMX). researchgate.netnih.gov In one study, the addition of periodate increased the removal of SMX from 9.26% to 100%. nih.gov The primary degradation mechanism involves the reaction of pollutants with hydroxyl radicals in the liquid phase. researchgate.net The photogenerated holes on the In₂O₃ surface oxidize adsorbed water molecules to produce •OH. researchgate.netnih.gov
The effectiveness of these systems is influenced by factors such as the wavelength of the light source, with shorter wavelengths (e.g., 440 nm) being more effective than longer ones (e.g., 560 nm) due to the higher energy of the photons. nih.gov Importantly, the degradation efficiency of this system is not significantly affected by pH changes within a range of 4.0 to 10.0 or the presence of common inorganic ions. nih.gov This robustness makes it a promising technology for real-world water treatment applications. nih.gov
Precursors for Chalcogenide Nanoparticles and Advanced Semiconductors
Indium(III) isopropoxide is a valuable precursor for the synthesis of indium-based chalcogenide nanoparticles, including indium sulfide, indium selenide (B1212193), and indium telluride. chemicalpapers.comresearchgate.net These materials are important advanced semiconductors with applications in various electronic and optoelectronic devices. chemicalpapers.com The use of molecular precursors like indium(III) isopropoxide allows for greater control over the stoichiometry, size, and morphology of the resulting nanoparticles compared to traditional high-temperature synthesis methods. nju.edu.cn
The synthesis of these nanoparticles often involves the thermal decomposition of the indium precursor in the presence of a chalcogen source. nju.edu.cn Nonaqueous sol-gel routes, for example, can be employed to produce crystalline indium tin oxide nanoparticles with good electrical conductivity without the need for high-temperature annealing. acs.org This method allows for precise control over the dopant concentration. acs.org The synthesis process can involve an intermediate phase where nanocrystallites are stabilized within an organic matrix before forming the final nanoparticles. acs.org
Trivalent indium complexes, derived from precursors such as the isopropoxide, are considered less toxic than other common ions, making them a preferable choice for various applications with reduced secondary pollution concerns. chemicalpapers.comresearchgate.net These indium chalcogenide nanoparticles are utilized in the fabrication of organic light-emitting diodes (OLEDs), sensors, and photovoltaic materials. chemicalpapers.com
Applications in Advanced Polymerization Reactions (e.g., Lactide Polymerization)
Indium(III) isopropoxide and related indium alkoxide complexes have emerged as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, most notably lactide, to produce polylactic acid (PLA). nih.govresearchgate.net PLA is a biodegradable and renewable polyester (B1180765) with a wide range of applications. nih.gov Indium-based catalysts often exhibit higher reactivity and functional group tolerance compared to their more common aluminum analogues. nih.gov
The structure of the indium catalyst, particularly its nuclearity (whether it exists as a monomer or a dimer), significantly impacts its reactivity and selectivity in lactide polymerization. nih.gov Controlling the aggregation of these catalysts is crucial for achieving highly active and isoselective polymerization. nih.gov For instance, dinuclear indium salen alkoxide complexes have been shown to be highly active and isoselective catalysts for the ROP of racemic lactide at room temperature. nih.gov Kinetic studies have revealed that polymerization often proceeds through a mononuclear propagating species, even when the initial catalyst is dinuclear. nih.gov
Indium(III) complexes have been developed that are remarkably stable in the presence of air and water, which is a significant advantage for practical applications. nih.gov These catalysts can be activated by alcohols to produce well-defined block copolymers. nih.gov The development of such robust and efficient catalysts represents a major step towards producing novel, commercially relevant biodegradable polymers with improved properties. nih.gov
Integration in Optoelectronic and Luminescent Materials (e.g., Indium-Salen Complexes)
Indium(III) isopropoxide serves as a critical organometallic precursor for the fabrication of high-purity materials utilized in optoelectronic devices. americanelements.comfishersci.at Its utility lies in its solubility in organic solvents and its ability to decompose cleanly to form indium-based materials, making it suitable for techniques like sol-gel processing and thin-film deposition. fishersci.atbham.ac.uk These methods are essential for creating components for LEDs, sensors, and solar cells. researchgate.net While various indium compounds can be used, alkoxides like indium(III) isopropoxide are valuable for synthesizing novel donor-functionalized alkoxide ligand complexes, which themselves are precursors for thin-film applications. researchgate.net
A prominent class of luminescent materials derived from indium are Indium-Salen complexes and related Schiff base complexes. dntb.gov.uarsc.org These complexes are noted for their stability and tunable photoluminescent properties. researchgate.net Research into novel carbazole-conjugated Salen-Indium systems has demonstrated their potential for enhanced luminescence efficiency, with high thermal and electrochemical stability. The photoluminescent spectra of these complexes can be tuned to emit different colors, from blue to green, by modifying the molecular structure. This tuning is often achieved through intramolecular charge transfer (ICT) transitions between the carbazole (B46965) unit and the Salen-Indium center. For instance, one such complex exhibited an 8-fold enhancement in quantum efficiency compared to its counterparts.
Similarly, other luminescent indium complexes with ONN-donor Schiff bases exhibit fluorescence in both solution and solid states, with broad emission bands typically between 600 and 700 nm. rsc.org The electronic properties and emission wavelengths of these complexes can be systematically modified by adding different substituent groups to the ligand structure. rsc.org This tunability makes them highly attractive for use as multicolor luminophores in various optoelectronic applications. americanelements.com
Table 1: Photoluminescent Properties of Selected Luminescent Indium Complexes
| Complex Type | Emission Wavelength (λem) | Emission Color | Quantum Yield (Φ) | Key Finding |
|---|---|---|---|---|
| Carbazole-conjugated Salen-Indium (Cz1) | 459 nm (in THF) | Blue | ~8x higher than Cz2 | Enhanced efficiency due to structural rigidity and efficient ICT. |
| Carbazole-conjugated Salen-Indium (Cz2) | 507 nm (in THF) | Green | Low | Lower efficiency attributed to structural fluctuation and free rotation. |
| (R-ONN)InMe₂ Schiff Base Complexes | 600 - 700 nm | Red-Orange | Up to 8.6% (in solution) | Emission properties are tunable by altering substituents on the ligand. rsc.org |
Indium(III) Oxide Reinforced Materials for Radiation Shielding
Indium(III) isopropoxide is a key precursor in the synthesis of indium(III) oxide (In₂O₃), a wide-bandgap semiconductor with significant applications beyond optoelectronics, including nuclear safety. fishersci.atacs.orgwikipedia.org The sol-gel process, which often utilizes metal alkoxide precursors like indium(III) isopropoxide, is a versatile method for producing high-purity In₂O₃ nanoparticles and films. bham.ac.uksemanticscholar.orgscielo.br These In₂O₃ nanoparticles can then be integrated as a reinforcing agent into glass matrices to produce specialized radiation shielding materials. researchgate.net
The addition of heavy metal oxides like In₂O₃ to glass formulations significantly increases the density and effective atomic number (Zeff) of the material. researchgate.netrsc.org This enhancement improves the glass's ability to attenuate ionizing radiation, such as gamma rays, primarily through the photoelectric absorption mechanism. rsc.org Research has demonstrated a direct correlation between the concentration of In₂O₃ in a glass system and its radiation shielding effectiveness. researchgate.net
For example, studies on the 85TeO₂-(15–x)ZnO-xIn₂O₃ glass system showed that increasing the molar percentage of In₂O₃ from 2% to 8% resulted in a monotonic increase in the material's density and its gamma-ray mass attenuation coefficient at energies above 0.02 MeV. researchgate.net Another study, using Monte Carlo simulations, compared an 8% mole In₂O₃-doped tellurite-glass screen (TZI8) with a standard lead-acrylic screen for radioprotection in mammography. nih.gov The results indicated that the TZI8 glass screen provided approximately 60-65% greater radioprotection than the lead-acrylic material, highlighting its potential as a non-toxic and more effective alternative for medical shielding applications. nih.govresearchgate.net The transparency and high-density of these indium oxide-reinforced glasses make them a superior choice for applications where both shielding and visibility are required, such as in nuclear waste management and transportation containers. researchgate.netnih.gov
Table 2: Properties of Indium(III) Oxide Reinforced Shielding Glasses
| Glass System Composition | In₂O₃ Content (mol%) | Density (g/cm³) | Key Shielding Property | Source |
|---|---|---|---|---|
| 85TeO₂–13ZnO–2In₂O₃ | 2% | 5.6091 | Mass attenuation coefficient increases with In₂O₃ content. | researchgate.net |
| 85TeO₂–11ZnO–4In₂O₃ | 4% | 5.6315 | Density increases with In₂O₃ reinforcement. | researchgate.net |
| 85TeO₂–9ZnO–6In₂O₃ | 6% | 5.6532 | Effective atomic number (Zeff) is enhanced. | researchgate.net |
| 85TeO₂–7ZnO–8In₂O₃ (TZI8) | 8% | 5.6754 | Offers ~60-65% more radioprotection than lead-acrylic screens. | researchgate.netnih.gov |
| Se₇₈-xTe₂₀Sn₂Inx | 0-6% | N/A | Shielding effectiveness against high-energy radiation improves with indium concentration. | dntb.gov.ua |
Computational and Theoretical Studies of Indium Iii Isopropoxide Systems
Density Functional Theory (DFT) for Mechanistic Insights in Catalysis
Kinetic Modeling of Thermal Decomposition Processes
There is a lack of published research on the kinetic modeling of the thermal decomposition of Indium(III) isopropoxide. Studies on the thermal decomposition of indium precursors have been conducted for other compounds like trimethylindium (B1585567) and indium trisguanidinate, where kinetic modeling has been used to understand their decomposition pathways for applications in thin-film deposition nih.govchemrxiv.orgresearchgate.netchemrxiv.org. However, similar analyses for Indium(III) isopropoxide are not present in the available literature.
Ab Initio Approaches in Atomic Layer Deposition (ALD) Modeling and Surface Chemistry
Specific ab initio studies on the use of Indium(III) isopropoxide in Atomic Layer Deposition (ALD) processes and its surface chemistry are not found in the current scientific literature. Research in this area for indium compounds has concentrated on other precursors for materials like Indium Nitride (InN) and on the fundamental surface science of indium oxide nih.govaps.orgresearchgate.net. While ab initio methods are extensively used to model ALD surface reactions aps.orgresearchgate.net, their application to Indium(III) isopropoxide has not been reported.
Theoretical Investigations of Electronic Structure and Reactivity Profiles
Theoretical investigations into the electronic structure and reactivity profiles specifically for the Indium(III) isopropoxide molecule are not available. Computational studies on the electronic properties of indium-containing materials have largely centered on the solid-state physics of indium oxide (In₂O₃) and its various crystalline forms acs.orgscispace.comnih.govst-andrews.ac.uk. These studies utilize theoretical methods to understand band structure, density of states, and other electronic properties of the bulk material rather than the molecular precursor, Indium(III) isopropoxide.
Emerging Research Directions and Future Perspectives
Novel Synthetic Strategies for Enhanced Purity and Scalability
The demand for high-purity Indium (III) isopropoxide, particularly for applications in the electronics industry, has driven research into novel synthetic strategies that offer improved purity and scalability over traditional methods. Traditional syntheses often involve the reaction of indium halides with alkali metal isopropoxides, which can lead to halide contamination in the final product.
Recent research has focused on direct synthesis methods that avoid the use of halide precursors. One promising approach involves the direct reaction of indium metal with isopropanol (B130326) in the presence of a catalyst. This method offers a cleaner route to the desired product, minimizing halide impurities. Another area of investigation is the use of electrochemical synthesis, where an indium anode is dissolved in isopropanol containing a supporting electrolyte. This technique allows for precise control over the reaction conditions and can yield a high-purity product.
For large-scale production, continuous flow reactors are being explored as an alternative to batch processes. Flow chemistry offers several advantages, including improved heat and mass transfer, better reaction control, and the potential for higher throughput and consistency. The development of robust and efficient continuous flow processes for the synthesis of Indium (III) isopropoxide is a key area of ongoing research.
| Synthetic Strategy | Precursors | Key Advantages | Challenges |
| Direct Reaction | Indium metal, Isopropanol, Catalyst | Halide-free product, High purity | Catalyst selection and recovery |
| Electrochemical Synthesis | Indium anode, Isopropanol, Electrolyte | Precise control, High purity | Electrolyte selection, Scale-up |
| Continuous Flow | Various | High throughput, Better control, Scalability | Reactor design, Process optimization |
Advancements in Green Chemistry and Sustainable Synthesis Pathways
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly and sustainable methods for the synthesis of Indium (III) isopropoxide. A primary focus is the reduction of solvent waste and the use of less hazardous reagents.
One sustainable approach involves the use of solvent-free or near-solvent-free reaction conditions. Mechanochemical methods, where the reaction is induced by mechanical grinding, have shown promise in this regard. This technique can reduce or eliminate the need for solvents, leading to a more environmentally benign process.
Exploration of Novel Catalytic Transformations and Selectivity Control
Indium (III) isopropoxide is a known catalyst for various organic reactions, such as Oppenauer oxidations and as a hydrogen transfer catalyst ebiohippo.commedchemexpress.comglpbio.com. Current research is focused on expanding its catalytic applications and achieving greater control over selectivity. Indium compounds, in general, are recognized for their role in catalysis, particularly in processes like hydrogenation and dehydrogenation indium.com.
Researchers are exploring the use of Indium (III) isopropoxide in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. This involves the design of chiral ligands that can coordinate with the indium center and induce stereoselectivity in the catalytic transformation.
Furthermore, the unique Lewis acidic properties of the indium center are being exploited in novel carbon-carbon and carbon-heteroatom bond-forming reactions syncatmeth.es. By tuning the reaction conditions and ancillary ligands, researchers aim to control the regioselectivity and chemoselectivity of these transformations. The catalytic activity of indium(III) salts is influenced by their counterions, with different salts showing varying effectiveness in reactions like intramolecular hydroarylation syncatmeth.es. Indium(III) can act as a π-acid, coordinating with unsaturated systems to promote nucleophilic additions syncatmeth.esrsc.org.
| Catalytic Application | Reaction Type | Key Research Focus |
| Asymmetric Catalysis | Enantioselective synthesis | Design of chiral ligands |
| C-C Bond Formation | Friedel-Crafts, Aldol reactions | Control of regioselectivity |
| C-Heteroatom Bond Formation | Amination, Etherification | Development of novel transformations |
Development of Next-Generation Electronic and Optoelectronic Devices
Indium (III) isopropoxide is a key precursor for the deposition of indium oxide (In₂O₃) thin films, which are essential components in a variety of electronic and optoelectronic devices fishersci.cachemdad.com. Research in this area is focused on developing next-generation devices with enhanced performance and novel functionalities. Indium oxide is a transparent metal oxide semiconductor with a wide bandgap, making it suitable for applications in transparent electronics researchgate.net.
One area of intense research is the development of flexible and transparent electronics. Indium oxide thin films derived from Indium (III) isopropoxide can be deposited on flexible substrates to create devices such as flexible displays, wearable sensors, and smart windows. The use of solution-based deposition techniques, such as spin coating and inkjet printing, with Indium (III) isopropoxide as the precursor, is being explored to enable low-cost and large-area fabrication of these devices mdpi.com.
Furthermore, Indium (III) isopropoxide is being investigated as a precursor for the synthesis of indium-based quantum dots and nanowires. These nanomaterials exhibit unique size-dependent optical and electronic properties and have potential applications in next-generation displays, lighting, and solar cells. Atomic layer deposition (ALD) is a technique that allows for precise control over the thickness and composition of thin films, which is crucial for nanoelectronics kaist.ac.krdesy.de.
| Device Type | Role of Indium (III) Isopropoxide | Key Research Goals |
| Flexible Displays | Precursor for transparent conducting oxide (TCO) films | Improved flexibility and transparency |
| Wearable Sensors | Precursor for active channel material in thin-film transistors (TFTs) | High sensitivity and low power consumption |
| Quantum Dot LEDs | Precursor for In-based quantum dots | Enhanced color purity and efficiency |
Integration into Multifunctional Hybrid Material Systems
The integration of Indium (III) isopropoxide into multifunctional hybrid material systems is a rapidly growing area of research. These hybrid materials combine the properties of inorganic indium oxide with organic components to create materials with novel and enhanced functionalities. Organic-inorganic hybrid materials based on indium have garnered attention for their structural diversity and interesting electrical properties nih.gov.
One approach involves the synthesis of organic-inorganic hybrid polymers where Indium (III) isopropoxide is incorporated into a polymer matrix. These materials can exhibit a combination of properties, such as high refractive index, thermal stability, and tunable optical properties, making them suitable for applications in optics and photonics.
Another exciting direction is the development of metal-organic frameworks (MOFs) using indium-based nodes. While not directly using the isopropoxide, the principles of forming extended structures can be applied. These porous materials have potential applications in gas storage, separation, and catalysis. The synthesis of indium-based silica (B1680970) materials represents another avenue for creating functional hybrid systems mdpi.comunamur.be. The ability to create new indium-based hybrid compounds opens up possibilities for materials with unique structural, vibrational, and optical properties nih.gov.
Q & A
Q. What are the standard synthetic methods for preparing indium (III) isopropoxide, and how do reaction conditions influence product purity?
Indium (III) isopropoxide is typically synthesized via alkoxide exchange reactions or controlled hydrolysis of indium salts in isopropanol. Key parameters include temperature control (25–80°C), inert atmosphere (e.g., nitrogen or argon), and stoichiometric ratios of indium precursors to isopropanol. For example, hydrolysis of indium chloride with isopropanol under reflux yields the compound, but excess water must be avoided to prevent formation of indium hydroxide byproducts . Solvent choice (e.g., anhydrous toluene) and drying agents (e.g., molecular sieves) are critical to minimize hydrolysis during synthesis .
Q. Which characterization techniques are most effective for confirming the structural integrity and purity of indium (III) isopropoxide?
- FTIR : Identifies characteristic In-O and alkoxide vibrational modes (~500–600 cm⁻¹ for In-O; ~1100 cm⁻¹ for C-O).
- NMR : ¹H and ¹³C NMR can resolve isopropoxide ligand environments (e.g., δ 1.2–1.4 ppm for methyl groups).
- XRD : Confirms crystalline phase purity; amorphous samples may require thermal treatment for crystallinity.
- TGA : Assesses thermal stability and decomposition pathways (e.g., mass loss at ~200–300°C correlates with isopropanol release) .
Q. How is indium (III) isopropoxide utilized as a catalyst in hydrogen transfer reactions, and how does its efficiency compare to similar alkoxide catalysts?
Indium (III) isopropoxide catalyzes Oppenauer oxidation, converting alcohols to carbonyl compounds. Its efficiency is comparable to aluminum isopropoxide but with higher selectivity in sterically hindered substrates due to indium's larger ionic radius. Methodological optimization includes using ketones (e.g., acetone) as hydrogen acceptors and anhydrous conditions to prevent hydrolysis. Kinetic studies suggest turnover frequencies (TOFs) of 10–15 h⁻¹ under mild temperatures (50–70°C) .
Advanced Research Questions
Q. How can indium (III) isopropoxide precursor ratios be optimized to enhance the electrical properties of indium tin oxide (ITO) thin films?
Resistivity in ITO films is minimized by tuning the In:Sn molar ratio (e.g., 90:10) and precursor reactivity. For example, combining indium acetate and tin isopropoxide yields films with resistivity as low as 3.3×10⁻⁴ Ω·cm due to improved crystallinity and reduced defect density. Sol-gel synthesis (e.g., dip-coating) with annealing at 400–500°C in reducing atmospheres (5% H₂/Ar) enhances carrier concentration (10²⁰–10²¹ cm⁻³) and mobility (15–25 cm²/V·s) .
Q. What strategies resolve contradictions in reported catalytic activity data for indium (III) isopropoxide across different studies?
Discrepancies often arise from variations in substrate purity, solvent effects (e.g., polar vs. nonpolar), and moisture content. A weight-of-evidence approach is recommended:
- Controlled Replication : Repeat experiments with standardized reagents and inert conditions.
- Spectroscopic Monitoring : Use in-situ FTIR or Raman to track intermediate species during catalysis.
- Cross-Study Comparisons : Tabulate reaction parameters (e.g., temperature, solvent, catalyst loading) to identify outliers (Table 1) .
Table 1 : Comparative Analysis of Catalytic Efficiency in Oppenauer Oxidation
| Catalyst | Substrate | TOF (h⁻¹) | Yield (%) | Reference |
|---|---|---|---|---|
| In(OiPr)₃ | Benzyl alcohol | 12 | 89 | |
| Al(OiPr)₃ | Benzyl alcohol | 8 | 78 | |
| Ti(OiPr)₄ | Cyclohexanol | 6 | 65 |
Q. What mechanistic insights explain the role of indium (III) isopropoxide in sol-gel-derived gas-sensing nanomaterials?
In-doped SnO₂ nanostructures synthesized via indium (III) isopropoxide exhibit enhanced surface oxygen adsorption, critical for room-temperature hydrogen sensing. The mechanism involves:
- Precursor Decomposition : Thermal treatment converts In(OiPr)₃ to In₂O₃, which integrates into the SnO₂ lattice.
- Defect Engineering : Indium doping creates oxygen vacancies, increasing electron donor density and conductivity.
- Surface Reactivity : Adsorbed O⁻/O²⁻ species react with H₂, altering resistivity. Optimization requires precise control of doping levels (5–10 at%) and annealing parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
